Glycoursodeoxycholic acid - 64480-66-6

Glycoursodeoxycholic acid

Catalog Number: EVT-346770
CAS Number: 64480-66-6
Molecular Formula: C26H43NO5
Molecular Weight: 449.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glycoursodeoxycholic acid (GUDCA) is a secondary bile acid, [] primarily produced from the metabolism of ursodeoxycholic acid (UDCA) by intestinal bacteria. [, , , ] GUDCA is classified as a hydrophilic bile acid and is known for its cytoprotective properties, [, ] often contrasting with the damaging effects of hydrophobic bile acids. [] GUDCA plays a significant role in scientific research, particularly in understanding bile acid metabolism, [] gut microbiota interactions, [, , ] and its potential therapeutic applications in various diseases. [, , , , , , , , , , , , , ]

Synthesis Analysis

One method for synthesizing GUDCA involves a three-step process: []1. Formation of a mixed anhydride: This involves reacting ursodeoxycholic acid with ethyl chloroformate.2. Reaction with ethyl glycinate hydrochloride: The mixed anhydride is then reacted with ethyl glycinate hydrochloride, yielding the ethyl ester of ursodeoxycholic acid.3. Hydrolysis: Finally, the ester is hydrolyzed in ethanolic sodium hydroxide to produce GUDCA.

This method achieves a high overall yield of 90.2%. [] The synthesized product is confirmed using infrared spectroscopy (IR) and proton nuclear magnetic resonance (1H NMR). []

Molecular Structure Analysis

Additionally, GUDCA can interact with specific proteins like FXR, potentially influencing their binding affinity to other molecules like RXRα. [] These interactions can impact downstream signaling pathways involved in cellular processes. []

Mechanism of Action
  • FXR Antagonism: GUDCA can act as an antagonist of the farnesoid X receptor (FXR). [, ] This interaction can inhibit FXR signaling, influencing bile acid synthesis and cholesterol homeostasis. [, ]
  • Regulation of Bile Acid Metabolism: GUDCA influences the composition of the bile acid pool, impacting the balance between hydrophobic and hydrophilic bile acids. [, , ] This can affect various physiological processes, including lipid absorption, glucose metabolism, and gut microbiota composition. [, , ]
  • Anti-inflammatory Effects: GUDCA exhibits anti-inflammatory properties, [, , , , , , ] which can protect against tissue damage in various conditions like Barrett's esophagus, [] alcoholic liver disease, [] and cholangiocarcinoma. []
  • Suppression of Diacylglycerol Kinase (DGK) Activity: GUDCA can inhibit DGK activity, [] impacting platelet reactivity and potentially offering benefits in preventing arterial thrombosis. []
Applications
  • Biomarker in Disease Diagnosis: Alterations in GUDCA levels have been observed in various diseases, [, , , , , , , , ] suggesting its potential as a biomarker for diagnosis, [, ] monitoring disease progression, [] or even predicting patient prognosis. [, ]
  • Understanding Bile Acid Metabolism and Gut Microbiota: GUDCA is crucial in understanding the interplay between bile acid metabolism and the gut microbiota. [, , , , ] Research exploring this interplay offers insights into how GUDCA influences host physiology and disease development. [, , , , ]
  • Investigating Therapeutic Potential: Numerous studies have explored the therapeutic potential of GUDCA in various conditions, including diabetes, [, , ] atherosclerosis, [, ] arterial thrombosis, [] metabolic disorders, [, , ] Barrett's esophagus, [] liver cirrhosis, [] cholangiocarcinoma, [] and bilirubin encephalopathy. [, , , ] GUDCA's ability to modulate bile acid metabolism, [] reduce inflammation, [, , ] and influence specific signaling pathways [, ] makes it an attractive candidate for further preclinical and clinical investigations.

Ursodeoxycholic Acid (UDCA)

Compound Description: Ursodeoxycholic acid (UDCA) is a naturally occurring bile acid [] used to treat various hepatic and gastrointestinal diseases []. It is a secondary bile acid, meaning it is produced by gut bacteria from primary bile acids. UDCA is known to modulate bile acid pools []. UDCA is the precursor to Glycoursodeoxycholic acid (GUDCA) [].

Tauroursodeoxycholic Acid (TUDCA)

Compound Description: Tauroursodeoxycholic acid (TUDCA) is a taurine conjugate of UDCA, naturally occurring at low levels in humans []. Like UDCA and GUDCA, TUDCA is a hydrophilic bile acid that has shown neuroprotective effects [].

Relevance: TUDCA is structurally similar to GUDCA, with the primary difference being conjugation with taurine instead of glycine. The presence of different amino acids in their structure could contribute to variations in absorption, metabolism, and biological activity compared to GUDCA. For example, a study found that TUDCA, but not GUDCA, had significantly different serum levels in children with environmental enteric dysfunction (EED) compared to children without EED [].

Compound Description: Taurocholic acid (TCA) is a bile acid formed in the liver by the conjugation of cholic acid with taurine []. It is a major component of bile, essential for the digestion and absorption of fats. It also plays a role in cholesterol homeostasis [].

Relevance: TCA is a taurine-conjugated bile acid, in contrast to GUDCA, which is glycine-conjugated. This structural difference results in different physicochemical properties and potentially different biological effects. For instance, TCA levels were significantly higher in patients with alcoholic cirrhosis compared to those with heavy drinking or control subjects, while GUDCA levels showed a less dramatic increase [].

Glycochenodeoxycholic Acid (GCDCA)

Compound Description: Glycochenodeoxycholic Acid (GCDCA) is a bile acid formed in the liver by conjugation of chenodeoxycholic acid with glycine []. It is involved in lipid absorption, cholesterol homeostasis, and glucose metabolism [, ].

Cholic Acid (CA)

Compound Description: Cholic acid (CA) is a primary bile acid synthesized from cholesterol in the liver [, ]. It is involved in several physiological processes, including fat digestion and absorption and cholesterol homeostasis [].

Relevance: CA is the precursor to TCA, while UDCA is the precursor to GUDCA. Both bile acid pairs play important roles in lipid metabolism and cholesterol homeostasis. Studies suggest a potential link between elevated levels of CA and GUDCA and an increased risk of metabolic disorders such as obesity and type 2 diabetes [, ].

Chenodeoxycholic Acid (CDCA)

Compound Description: Chenodeoxycholic Acid (CDCA) is a primary bile acid synthesized from cholesterol in the liver [, ]. It is involved in fat digestion and absorption and cholesterol homeostasis. CDCA can act as a FXR agonist, impacting lipid metabolism and glucose homeostasis [].

Relevance: CDCA is structurally similar to UDCA, the precursor to GUDCA. Both CDCA and UDCA are used in the treatment of cholestatic liver diseases, but CDCA is more potent than UDCA in suppressing bile acid synthesis [].

Relevance: DCA and GUDCA represent two different classes of bile acids, with distinct physicochemical properties and metabolic effects. While GUDCA is a hydrophilic bile acid, DCA is a hydrophobic bile acid. Increased DCA levels were found to be associated with liver fibrosis, whereas GUDCA levels were inversely correlated with liver steatosis [].

Lithocholic Acid (LCA)

Compound Description: Lithocholic acid (LCA) is a secondary bile acid produced from CDCA by gut bacteria []. It is relatively insoluble and can be hepatotoxic if it accumulates in the liver [].

Relevance: LCA and GUDCA represent opposite ends of the spectrum in terms of their effects on liver health. While GUDCA is considered hepatoprotective, LCA is known for its hepatotoxic potential. Elevated LCA levels have been linked to liver diseases, highlighting the contrasting roles these bile acids play in maintaining liver health [].

Glycocholic Acid (GCA)

Compound Description: Glycocholic Acid (GCA) is a bile salt formed in the liver by the conjugation of cholic acid with glycine []. Like other bile acids, GCA aids in the digestion and absorption of fats in the small intestine. It also plays a role in regulating cholesterol levels.

Relevance: Both GCA and GUDCA are glycine-conjugated bile acids. While GUDCA is formed from UDCA, GCA is formed from CA. Studies have shown potential links between GCA and GUDCA levels and various health conditions, including metabolic disorders and liver diseases [, ].

Properties

CAS Number

64480-66-6

Product Name

Glycoursodeoxycholic acid

IUPAC Name

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

Molecular Formula

C26H43NO5

Molecular Weight

449.6 g/mol

InChI

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1

InChI Key

GHCZAUBVMUEKKP-XROMFQGDSA-N

SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Solubility

0.00135 mg/mL

Synonyms

N-[(3.alpha.,5.beta.,7.beta.)-3,7-dihydroxy-24-oxocholan-24-yl]Glycine; 3.alpha.,7.beta.-Dihydroxy-5.beta.-cholanoylglycine; Glycylursodeoxycholic acid; N-(3.alpha.,7.beta.-Dihydroxy-5.beta.-cholan-24-oyl)glycine; N-[(3.alpha.,5.beta.,7.beta.)-3,7-

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.